molecular formula C10H13BrN2O2 B15262094 4-Bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-1-yl}-1-ethyl-1H-pyrazole

4-Bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-1-yl}-1-ethyl-1H-pyrazole

Cat. No.: B15262094
M. Wt: 273.13 g/mol
InChI Key: AGEGMIJWRWSRIL-UHFFFAOYSA-N
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Description

4-Bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-1-yl}-1-ethyl-1H-pyrazole is a chemical compound with the molecular formula C10H13BrN2O2 and a molecular weight of 273.13 g/mol This compound is notable for its unique structure, which includes a bromine atom, a pyrazole ring, and a dioxabicycloheptane moiety

Preparation Methods

The synthesis of 4-Bromo-5-{3,7-dioxabicyclo[410]heptan-1-yl}-1-ethyl-1H-pyrazole typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

4-Bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-1-yl}-1-ethyl-1H-pyrazole can undergo various chemical reactions, including:

Scientific Research Applications

4-Bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-1-yl}-1-ethyl-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-1-yl}-1-ethyl-1H-pyrazole involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The dioxabicycloheptane moiety may also contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to 4-Bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-1-yl}-1-ethyl-1H-pyrazole include:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H13BrN2O2

Molecular Weight

273.13 g/mol

IUPAC Name

4-bromo-5-(3,7-dioxabicyclo[4.1.0]heptan-1-yl)-1-ethylpyrazole

InChI

InChI=1S/C10H13BrN2O2/c1-2-13-9(7(11)5-12-13)10-6-14-4-3-8(10)15-10/h5,8H,2-4,6H2,1H3

InChI Key

AGEGMIJWRWSRIL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)Br)C23COCCC2O3

Origin of Product

United States

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